molecular formula C18H23NO2 B4990845 (3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine

(3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine

Cat. No. B4990845
M. Wt: 285.4 g/mol
InChI Key: LGMKIARVZYWQGD-UHFFFAOYSA-N
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Description

(3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine, also known as DOiP, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of (3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine is not fully understood. However, it is believed that (3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine acts as a partial agonist at the 5-HT2A receptor and as a full agonist at the 5-HT2C receptor. This activity leads to the modulation of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
(3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased mood and cognition. (3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine has also been shown to have anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

(3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine has several advantages for lab experiments. It is easy to synthesize, and its effects can be easily measured using various techniques such as electrophysiology and imaging. However, (3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine also has some limitations. It is a synthetic compound, and its effects may not fully mimic those of endogenous neurotransmitters. Additionally, its effects may vary depending on the dose and route of administration.

Future Directions

There are several future directions for the study of (3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine. One potential direction is to study its potential use as a therapeutic agent for the treatment of various diseases. Another direction is to study its role in the modulation of neurotransmitters in the brain, which may lead to the development of new treatments for various neuropsychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of (3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine and its potential applications.

Synthesis Methods

The synthesis of (3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine involves the reaction of 3,5-dimethoxyphenylacetone with 4-isopropylbenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction leads to the formation of (3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine as a white crystalline solid with a melting point of 182-184°C.

Scientific Research Applications

(3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (3,5-dimethoxyphenyl)(4-isopropylbenzyl)amine has also been studied for its potential use as a tool in neuroscience research to study the role of neurotransmitters in the brain.

properties

IUPAC Name

3,5-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-13(2)15-7-5-14(6-8-15)12-19-16-9-17(20-3)11-18(10-16)21-4/h5-11,13,19H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMKIARVZYWQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline

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